molecular formula C14H11ClO2 B1608147 2-[2-(4-chlorophenyl)phenyl]acetic Acid CAS No. 669713-87-5

2-[2-(4-chlorophenyl)phenyl]acetic Acid

Cat. No.: B1608147
CAS No.: 669713-87-5
M. Wt: 246.69 g/mol
InChI Key: UWAXYNGFODQXHE-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)phenyl]acetic acid is an organic compound with the molecular formula C14H11ClO2 This compound is characterized by the presence of a chlorophenyl group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)phenyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzophenone and phenylacetic acid.

    Grignard Reaction: 4-chlorobenzophenone is reacted with phenylmagnesium bromide to form 2-(4-chlorophenyl)phenylmethanol.

    Oxidation: The intermediate 2-(4-chlorophenyl)phenylmethanol is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 2-[2-(4-chlorophenyl)phenyl]ethanol or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-[2-(4-chlorophenyl)phenyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)phenyl]acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.

    Pathways Involved: Inhibition of the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetic acid: Lacks the additional phenyl group, resulting in different chemical properties and biological activities.

    2-(4-bromophenyl)phenylacetic acid:

    2-(4-methylphenyl)phenylacetic acid: The presence of a methyl group instead of chlorine affects the compound’s steric and electronic properties.

Uniqueness

2-[2-(4-chlorophenyl)phenyl]acetic acid is unique due to the specific arrangement of its chlorophenyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(4-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXYNGFODQXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362604
Record name (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-87-5
Record name (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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